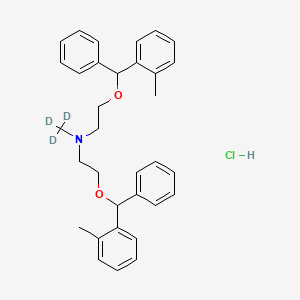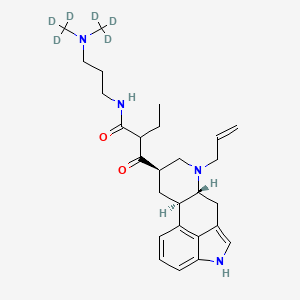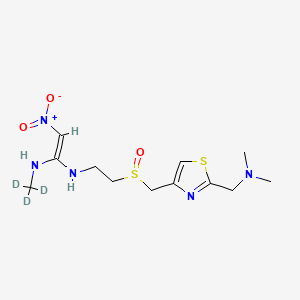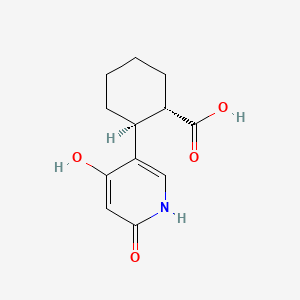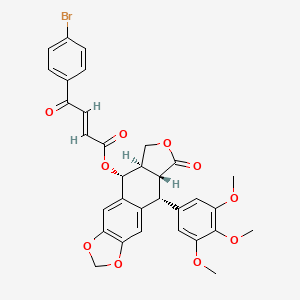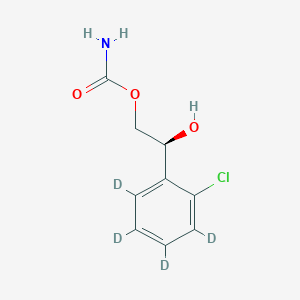
(S)-Carisbamate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Carisbamate-d4 is a deuterated form of (S)-Carisbamate, a compound known for its potential therapeutic applications. Deuterium, a stable hydrogen isotope, replaces the hydrogen atoms in the molecule, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties. This modification is particularly useful in drug development, as it can lead to improved efficacy and reduced side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Carisbamate-d4 typically involves the incorporation of deuterium into the (S)-Carisbamate molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogen-deuterium exchange processes or the use of deuterated starting materials. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Carisbamate-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-Carisbamate-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new drugs and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of (S)-Carisbamate-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability, leading to altered pharmacokinetics and pharmacodynamics. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-Carisbamate: The non-deuterated form of the compound.
Deuterated Analogues: Other deuterated compounds with similar structures and properties.
Uniqueness
(S)-Carisbamate-d4 is unique due to the presence of deuterium, which can enhance its metabolic stability and alter its pharmacokinetic properties. This makes it a valuable tool in drug development and scientific research, offering potential advantages over non-deuterated analogues.
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
[(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-hydroxyethyl] carbamate |
InChI |
InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m1/s1/i1D,2D,3D,4D |
InChI Key |
OLBWFRRUHYQABZ-SFSAVJDPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[C@@H](COC(=O)N)O)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(COC(=O)N)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


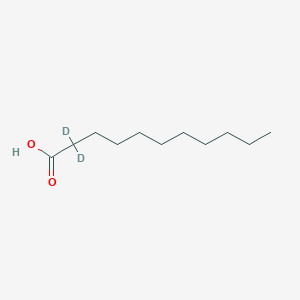

![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418997.png)

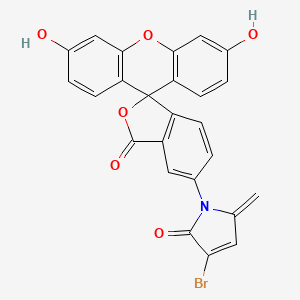
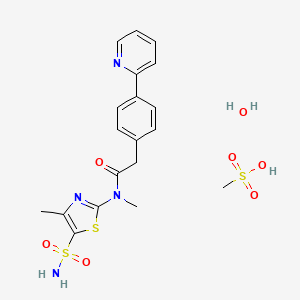
![(5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B12419022.png)
